1-(3-Fluorophenyl)butan-2-one
Overview
Description
1-(3-Fluorophenyl)butan-2-one is a chemical compound with the CAS Number: 607391-64-0. It has a molecular weight of 166.2 . The IUPAC name for this compound is 1-(3-fluorophenyl)-2-butanone .
Molecular Structure Analysis
The InChI code for 1-(3-Fluorophenyl)butan-2-one is 1S/C10H11FO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 . This code provides a specific representation of the molecule’s structure. For a more detailed analysis, one would need to refer to the 3D structure file or a molecular modeling software .Physical And Chemical Properties Analysis
1-(3-Fluorophenyl)butan-2-one is a compound with a molecular weight of 166.2 . Its physical and chemical properties can be determined by its InChI Code: 1S/C10H11FO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 . For more specific properties such as density, color, hardness, melting and boiling points, and electrical conductivity, further experimental analysis would be required .Scientific Research Applications
Organic Synthesis and Catalysis
1-(3-Fluorophenyl)butan-2-one serves as a precursor in the synthesis of complex organic molecules and intermediates. For instance, studies have focused on the metallation of π-deficient heteroaromatic compounds, showcasing significant developments in the field. This research emphasizes the chemoselectivity of lithiation processes at low temperatures, offering insights into regioselectivity and reaction parameters for optimizing synthetic routes (Marsais & Quéguiner, 1983). Additionally, the selective synthesis over metal cation-exchanged clay catalysts highlights the compound's role in facilitating organic reactions, including alkylation and acetalization, under environmentally benign conditions (Tateiwa & Uemura, 1997).
Biologically Active Compounds
Research into the neuroprotective potential of derivatives related to 1-(3-Fluorophenyl)butan-2-one reveals significant advancements in treating neurological conditions. The synthesis and evaluation of these derivatives have shown promising neuroprotective effects, demonstrating the compound's utility in developing therapeutic agents for ischemic stroke and degenerative diseases (Abdoulaye & Guo, 2016).
Materials Science
In materials science, the compound finds application in the development of novel materials with unique properties. For example, research on polytetrafluoroethylene (PTFE) synthesis and characterization underscores the importance of fluorinated compounds in creating materials with exceptional chemical resistance, thermal stability, and low friction coefficients. This comprehensive review of PTFE production processes and properties elucidates the relationship between synthesis conditions and material characteristics, highlighting the critical role of fluorinated intermediates (Puts, Crouse, & Améduri, 2019).
Environmental and Safety Considerations
Concerns regarding the safety and environmental impact of chemical compounds have led to studies on the carcinogenic potential of substances related to 1-(3-Fluorophenyl)butan-2-one. For instance, research into butan-2-one oxime, a compound with structural similarities, assesses its carcinogenicity and implications for occupational exposure, emphasizing the need for rigorous safety protocols and regulations to mitigate health risks associated with chemical manufacturing and use (Kupczewska-Dobecka, 2022).
Safety And Hazards
The safety data sheet for 1-(3-Fluorophenyl)butan-2-one indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
Synthetic cathinones, including 1-(3-Fluorophenyl)butan-2-one, are continuously emerging and evolving. They pose a significant threat to health and lives, and their widespread use can be prevented by developing early warning systems and identifying new compounds . As such, future research and legislative efforts are crucial in managing the risks associated with these substances.
properties
IUPAC Name |
1-(3-fluorophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJVTGKCXMOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)butan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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